3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(methoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-10-4-6-14(8-10)12(15)11-3-2-5-13-7-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
YBHGCYHXTMGTFR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine Derivatives
Azomethine Ylide Cycloaddition:
A versatile approach involves generating azomethine ylides from amino acid derivatives or imines, which then undergo [3+2] cycloaddition with suitable dipolarophiles to form pyrrolidine rings. For instance, the reaction of aldehydes or ketones with amino acids like sarcosine or proline can produce enantioenriched pyrrolidines. This method allows stereocontrol and is adaptable to various substituents, including methoxymethyl groups (see references,, and).Cyclization of Protected Amino Alcohols or Amino Acids:
Starting from protected amino acids such as pyroglutamic acid, cyclization via intramolecular nucleophilic attack or Lewis acid catalysis can produce pyrrolidine rings. For example, the conversion of pyroglutamic acid derivatives to hemiaminal intermediates, followed by dehydration and cyclization, yields pyrrolidine frameworks with functional groups suitable for further modification.
Formation of Piperidine Ring
Alkylation and Ring Closure:
Piperidine rings can be synthesized via alkylation of suitable amines with halogenated compounds, followed by cyclization. Palladium-catalyzed coupling reactions, such as Heck or Suzuki couplings, are employed to introduce substituents at specific positions, enabling regioselective ring formation. For example, the use of allyl halides or dihalides in palladium-catalyzed reactions facilitates the formation of 2,5-disubstituted piperidines.Ring-Closing Metathesis (RCM):
RCM strategies, often catalyzed by Grubbs catalysts, are used to cyclize unsaturated precursors into piperidine rings with high stereoselectivity, especially when constructing complex, substituted piperidines.
Introduction of Methoxymethyl Group
- Methoxymethylation of Pyrrolidine:
The methoxymethyl group can be introduced via nucleophilic substitution reactions, where formaldehyde derivatives or chloromethyl methyl ethers react with the pyrrolidine nitrogen. This step requires careful control of reaction conditions to prevent over-alkylation or side reactions. The use of bases like potassium carbonate in solvents such as dichloromethane facilitates this transformation.
Formation of the Carbonyl Linkage
- Amide Bond Formation:
The pyrrolidine-1-carbonyl moiety is typically formed through amide coupling reactions. Activation of carboxylic acids (or their derivatives) using carbodiimides (e.g., DCC, EDC) in the presence of catalysts like HOBt or HOAt enables selective amide bond formation with the amino group of piperidine derivatives. This step is crucial for linking the two heterocyclic systems with high efficiency and stereochemical fidelity.
Representative Synthetic Route
Based on the literature, an illustrative synthetic pathway involves:
- Starting with pyroglutamic acid derivatives, which are converted into pyrrolidine intermediates via cyclization and functional group manipulations.
- Functionalization of pyrrolidine with methoxymethyl groups through nucleophilic substitution.
- Synthesis of piperidine derivatives via palladium-catalyzed cyclizations or ring-closing metathesis.
- Coupling of the pyrrolidine and piperidine units through amide bond formation using carbodiimide activation.
- Final purification and stereochemical verification via chromatography and spectroscopic methods.
Data Tables and In-Depth Findings
Note: Exact yields depend on specific substrates and reaction conditions, emphasizing the need for optimization in each case.
Analytical and Purification Considerations
Spectroscopic Verification:
NMR (¹H, ¹³C), IR, and mass spectrometry are employed to confirm structure and purity at each step.Purification Techniques: Column chromatography with suitable solvent systems (e.g., ethyl acetate/hexane) and recrystallization are standard to isolate pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Pyrrolidine Carbonyl Derivatives
(a) 3-(Pyrrolidine-1-carbonyl)piperidine Hydrochloride (CAS 937724-81-7)
- Structure : Lacks the methoxymethyl substituent on pyrrolidine.
- Molecular Weight : 218.72 g/mol (hydrochloride salt) .
- Key Differences :
- The absence of methoxymethyl reduces polarity and may decrease solubility in polar solvents.
- Simplified structure likely results in lower receptor selectivity compared to the methoxymethylated analog.
(b) (3R)-3-(Pyrrolidine-1-carbonyl)piperidine (CAS 1469387-80-1)
Methoxymethyl-Substituted Analogs
(a) 3-(Methoxymethyl)pyrrolidine-1-carbonyl Chloride (CAS 1541965-20-1)
- Structure : Precursor to the target compound, with a reactive carbonyl chloride group.
- Molecular Weight : 177.63 g/mol .
- Key Differences :
- Chloride group increases reactivity, making it unsuitable for direct therapeutic use but valuable in synthesis.
- Hydrolysis risk necessitates careful handling compared to the stable amide-linked piperidine derivative.
(b) SNAP-7941 Derivatives ()
- Structure : Include fluorophenyl and pyrimidinecarboxylate moieties alongside methoxymethyl-pyrrolidine.
- Example : FE@SNAP (fluoroethylated derivative).
- Key Differences :
Piperidine Derivatives with Alternative Substituents
(a) 3-(1-Methylpyrrolidin-2-yl)-piperidine (CAS 5337-62-2)
- Structure : Methyl-substituted pyrrolidine fused to piperidine.
- Molecular Weight : 168.28 g/mol .
- Key Differences: Methyl group increases hydrophobicity, reducing aqueous solubility.
(b) 3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)
Structural and Functional Data Table
Biological Activity
3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine, also known as [3-(methoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone, is a synthetic compound characterized by its unique dual-ring structure comprising piperidine and pyrrolidine moieties. Its molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Synthesis
The compound features a methoxymethyl group attached to the pyrrolidine ring, which contributes to its unique chemical properties. The synthesis typically involves several key steps that can be adapted for industrial production, emphasizing the need for careful control of reaction conditions to ensure high yields and purity.
Biological Activity Overview
Initial studies suggest that 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine may interact with specific biological receptors and enzymes, potentially modulating various physiological processes. While the exact mechanisms of action are still under investigation, compounds with similar structures have shown promise in pain management and neuropharmacology.
- Opioid Receptor Interaction : Preliminary findings indicate that compounds with similar structures exhibit significant binding affinities to opioid receptors, suggesting potential analgesic properties.
- Enzyme Modulation : The compound may influence enzyme activities, which could affect metabolic pathways relevant to various therapeutic areas.
Binding Affinity Studies
A study investigating the binding affinity of 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine to opioid receptors revealed promising results. The compound demonstrated a binding affinity comparable to known analgesics, warranting further exploration into its therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine can be compared with other piperidine derivatives:
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 10 | Analgesic |
| Compound B | Structure B | 15 | Antimicrobial |
| 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine | - | TBD | TBD |
This table highlights the need for further research to establish precise IC50 values and confirm the compound's efficacy in various biological contexts.
Future Directions
Further research is needed to elucidate the specific interactions of 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine with biological targets. This includes:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects.
- Clinical Trials : Exploring its potential in clinical settings for pain management or other therapeutic uses.
Q & A
Q. What are the typical synthetic routes for 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine, and how can intermediates be characterized?
The synthesis of this compound likely involves multi-step reactions. A common approach is:
- Step 1 : Preparation of the pyrrolidine intermediate, such as 3-(methoxymethyl)pyrrolidine, via alkylation or substitution reactions.
- Step 2 : Activation of the carbonyl group (e.g., using carbonyl chloride derivatives) to facilitate coupling with piperidine .
- Step 3 : Purification via column chromatography or crystallization. Characterization methods include ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. IR spectroscopy can verify carbonyl formation (~1650–1750 cm⁻¹) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : ¹H NMR to identify methoxymethyl protons (δ 3.0–3.5 ppm) and piperidine/pyrrolidine ring protons (δ 1.5–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–175 ppm) .
- Mass Spectrometry : HRMS or ESI-MS to validate the molecular ion peak.
- IR Spectroscopy : To detect the carbonyl stretch and methoxy C-O bonds .
Q. How can researchers design initial pharmacological screening for this compound?
Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., opioid receptors for piperidine derivatives). Use:
- Binding assays (e.g., radioligand displacement) to assess affinity.
- Functional assays (e.g., cAMP inhibition for GPCRs). Reference known SAR data from structurally related compounds, such as alvimopan derivatives .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways. Tools like ICReDD’s reaction path search integrate experimental data to narrow optimal conditions (e.g., solvent choice, temperature). For example, DMF may stabilize intermediates via polar interactions, while K₂CO₃ could enhance nucleophilicity in coupling steps .
Q. What strategies resolve contradictions in yield or purity during scale-up synthesis?
- By-product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors.
- Continuous Flow Reactors : Improve scalability and reduce side reactions via precise control of residence time .
Q. How to investigate the structure-activity relationship (SAR) of this compound for drug discovery?
- Analog Synthesis : Modify the methoxymethyl group (e.g., replace with ethoxymethyl) or piperidine substituents.
- Biological Testing : Compare IC₅₀ values across analogs in target assays.
- Computational Docking : Use software like AutoDock to predict binding modes with receptors (e.g., μ-opioid receptor for pain relief candidates) .
Q. What methodologies assess the compound’s metabolic stability and toxicity?
- Microsomal Stability Assay : Incubate with liver microsomes to measure half-life.
- CYP450 Inhibition Screening : Identify potential drug-drug interactions.
- In Silico Toxicity Prediction : Tools like ProTox-II evaluate hepatotoxicity or mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
